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Orientin-2''-O-p-trans-coumarate

Cat. No.: B2623240
M. Wt: 594.5 g/mol
InChI Key: XIKYOEXOYRWIOU-HJBGGDBQSA-N
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Description

Overview of Flavonoids within Natural Products Chemistry

Flavonoids represent a major class of natural polyphenolic compounds that are ubiquitous in the plant kingdom, existing as secondary metabolites in a wide array of fruits, vegetables, teas, and flowers. nih.govnih.gov These compounds are fundamental to plant physiology, contributing to vibrant coloration in flowers and fruits which can attract pollinating and seed-dispersing animals. nih.govnih.gov Furthermore, flavonoids play crucial roles in plant growth and development, offering protection against UV radiation and defending against pests and herbivores. nih.govnih.gov Structurally, flavonoids share a common C6-C3-C6 backbone. They are categorized into several subclasses, including flavonols, flavones, flavanones, isoflavones, and anthocyanidins, based on the oxidation state and substitution pattern of their heterocyclic C ring. nih.govyoutube.com In nature, flavonoids are most commonly found in their glycosidic forms rather than as free aglycones. nih.govfrontiersin.org

Significance of Acylated Flavonoid Glycosides in Phytochemistry

Acylated flavonoids are a widely distributed group of natural metabolites found in numerous medicinal plants and foods. nih.govresearchgate.net Acylation, the process of adding an acyl group (such as coumaroyl, feruloyl, or caffeoyl) to the flavonoid's sugar moiety, is a significant structural modification that occurs in plants through enzymatic reactions. nih.govnih.gov This structural alteration can have a substantial impact on the compound's physicochemical properties and biological activities. In phytochemistry, the study of acylated flavonoid glycosides is crucial as acylation can influence neuroprotective, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.net For instance, research has shown that acylation with a p-coumaroyl group can enhance certain biological actions more effectively than acylation with other moieties. researchgate.net The presence and type of acylation are key factors in structure-activity relationship (SAR) studies, which aim to understand how a compound's structure relates to its biological function. nih.gov

Definition and Structural Classification of Orientin-2''-O-p-trans-coumarate

This compound is classified as an acylated flavonoid C-glycoside. Its core structure is Orientin (B1677486) , which is a C-glycoside of the flavone (B191248) Luteolin (B72000) . In this structure, a glucose molecule is attached to the luteolin backbone at the 8th carbon position. The defining feature of this compound is the acylation at the 2''-position of the glucose sugar. Specifically, a p-trans-coumarate group is attached via an ester bond. This compound has the chemical formula C₃₀H₂₆O₁₃ and a molecular weight of 594.53 g/mol . glentham.combiosynth.com

Table 1: Chemical Identification of this compound

Identifier Value Source
IUPAC Name 5,7-dihydroxy-2-(3,4-dihydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4H-chromen-4-one; (E)-3-(4-hydroxyphenyl)prop-2-enoic acid
CAS Number 1229437-75-5 glentham.combiosynth.combiocat.comsigmaaldrich.comsigmaaldrich.com
Molecular Formula C₃₀H₂₆O₁₃ glentham.combiosynth.comnih.gov
Molecular Weight 594.53 g/mol glentham.combiosynth.com

| Canonical SMILES | C1=CC(=CC=C1/C=C/C(=O)O[C@@H]2C@HO)O | biosynth.com |

Contextualization within Current Phytochemical and Pharmacological Research Paradigms

This compound is an area of active interest in phytochemical and pharmacological research, primarily due to its presence in medicinal plants and its potential biological activities. The compound has been successfully isolated from plants such as Fenugreek (Trigonella foenum-graecum). targetmol.comtargetmol.comwisdomlib.org Research studies have investigated its properties, revealing notable antioxidant activity. targetmol.comtargetmol.com Furthermore, specific studies have demonstrated that this compound can promote the proliferation of 2BS cells, particularly after being induced by hydrogen peroxide (H₂O₂), suggesting potential roles in cellular health and anti-aging research. targetmol.comebi.ac.ukresearchgate.net The isolation and characterization of such compounds from natural sources are central to the ongoing search for novel bioactive agents with therapeutic potential. tandfonline.com

Table 2: Selected Research Findings on this compound

Research Focus Plant Source(s) Key Findings Reference(s)
Isolation & Identification Trigonella foenum-graecum (Fenugreek), Strobilanthes cusia, Machilus japonica The compound is a naturally occurring flavonoid. targetmol.comtargetmol.comwisdomlib.orgplantaedb.complantaedb.com
Biological Activity Trigonella foenum-graecum Exhibits antioxidant activity. targetmol.comtargetmol.com

| Cellular Effects | Not specified in abstracts | Strongly promoted 2BS cell proliferation induced by H₂O₂. | targetmol.comebi.ac.ukresearchgate.net |

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
Orientin
Luteolin
p-trans-coumaric acid
Kaempferol
Quercetin (B1663063)
Ferulic acid
Caffeic acid
Hesperidin
Naringenin
Apigenin
Genistein
Glycitein
Rutin
Naringin
Tricin
Biochanin A
Formononetin
Irilone
Daidzein
Calycosin
Vitexin-2-O-p-trans-coumarate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H26O13 B2623240 Orientin-2''-O-p-trans-coumarate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O13/c31-12-22-26(39)27(40)30(43-23(38)8-3-13-1-5-15(32)6-2-13)29(42-22)25-19(36)10-18(35)24-20(37)11-21(41-28(24)25)14-4-7-16(33)17(34)9-14/h1-11,22,26-27,29-36,39-40H,12H2/b8-3+/t22-,26-,27+,29+,30-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKYOEXOYRWIOU-HJBGGDBQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Natural Occurrence and Biosynthetic Pathways

Distribution in Botanical Taxa

Orientin-2''-O-p-trans-coumarate has been isolated from Trigonella foenum-graecum, commonly known as fenugreek. labshake.comtargetmol.combiocat.com It is one of several flavonoids found in this plant. labshake.comtargetmol.com Studies have focused on the chemical constituents of fenugreek seeds, leading to the identification of this particular compound. ebi.ac.uk

While this compound is found in fenugreek, other related flavonoids like orientin (B1677486) and vitexin (B1683572) are abundant in different plant species. For instance, Trollius chinensis Bunge, a perennial herb, is a significant source of orientin and vitexin. nih.govmdpi.com These two compounds are considered the main monomer components of the total flavonoids in this plant. nih.govresearchgate.net

Orientin and vitexin are C-glycosylflavonoids, similar in basic structure to this compound, but lacking the p-trans-coumarate group. nih.govnih.gov In Trollius chinensis, these flavonoids are primarily found with the C-glycoside at the C-8 position of the flavonoid A-ring. mdpi.com The high concentration of orientin and vitexin in Trollius chinensis has made it a subject of phytochemical and pharmacological research. nih.govmdpi.com

CompoundPlant SourceKey Structural Feature
This compound Trigonella foenum-graecumOrientin with a p-trans-coumarate group
Orientin Trollius chinensis BungeLuteolin-8-C-glucoside
Vitexin Trollius chinensis BungeApigenin-8-C-glucoside

The accumulation of flavonoids, including those related to this compound, can vary depending on the plant organ and its developmental stage. In fenugreek, the seeds are a primary site for the accumulation of a diverse array of flavonoids. nih.govnih.govmdpi.com Research has shown that the process of germination can influence the flavonoid profile. For example, vitexin and isovitexin (B1672635) have been isolated from germinated fenugreek seeds. nih.gov

Studies on fenugreek sprouts have also been conducted to understand the changes in phytochemical composition during early growth. researchgate.net The concentration of flavonoids in sprouts can be influenced by various factors, including the treatment of seeds prior to germination. researchgate.net This highlights the dynamic nature of flavonoid biosynthesis and accumulation throughout the plant's life cycle.

Postulated Biosynthetic Routes

The biosynthesis of C-glycosylflavonoids, such as the orientin backbone of this compound, is a complex process in plants. thieme-connect.com It begins with the general flavonoid biosynthesis pathway, which involves the condensation of intermediates from the phenylpropanoid and polyketide pathways.

The key step that differentiates C-glycosylflavonoids from their O-glycosylated counterparts is the formation of a carbon-carbon bond between a sugar moiety and the flavonoid aglycone. thieme-connect.com This C-glycosylation event is believed to occur at an early stage in the biosynthetic pathway, likely at the flavanone (B1672756) or 2-hydroxyflavanone (B13135356) level. thieme-connect.comnih.gov The sugar donor is typically a nucleotide-activated sugar, such as UDP-glucose. nih.gov

The formation of this compound involves two key enzymatic modifications of the orientin backbone: glycosylation and acylation.

Glycosylation: The initial step is the C-glycosylation of a flavanone precursor to form the orientin structure. This reaction is catalyzed by a specific C-glycosyltransferase (CGT). nih.gov These enzymes facilitate the attachment of a glucose molecule to the C-8 position of the luteolin (B72000) aglycone.

Acylation: Following C-glycosylation, the p-trans-coumarate group is attached to the 2''-hydroxyl group of the glucose moiety. This acylation step is catalyzed by an acyltransferase. These enzymes utilize an activated form of p-trans-coumaric acid, such as p-coumaroyl-CoA, as the acyl donor. This enzymatic transfer results in the final structure of this compound.

Genetic and Molecular Regulation of Biosynthesis

While specific studies pinpointing the genetic and molecular regulation of this compound biosynthesis are not extensively detailed in current literature, the regulation of its precursor pathways, namely the phenylpropanoid and flavonoid biosynthetic pathways, is well-established. The control of these pathways offers significant insight into the regulatory mechanisms that likely govern the production of this coumaroylated flavonoid.

A pivotal enzyme in the formation of one of the key precursors, p-coumaroyl-CoA, is 4-coumarate:CoA ligase (4CL). nih.govmdpi.comfrontiersin.orgmdpi.com This enzyme is situated at a critical juncture in the phenylpropanoid pathway, channeling intermediates into various branch pathways, including flavonoid and lignin (B12514952) biosynthesis. nih.govmdpi.com The expression of 4CL genes is subject to intricate regulation by a variety of internal and external stimuli, which in turn dictates the availability of p-coumaroyl-CoA for subsequent reactions, such as the acylation of orientin.

In numerous plant species, including Arabidopsis thaliana, the 4CL enzyme is encoded by a small gene family, with different isoforms exhibiting distinct expression patterns and substrate specificities. nih.gov For instance, in Arabidopsis, 4CL1 and 4CL2 are primarily associated with lignin biosynthesis, while 4CL3 plays a more significant role in flavonoid production. nih.gov This functional divergence suggests that the expression of specific 4CL isoforms is under precise spatial and temporal control, ensuring that p-coumaroyl-CoA is supplied to the appropriate metabolic pathways in different tissues and at different developmental stages.

The promoters of 4CL genes contain a variety of cis-acting regulatory elements that respond to developmental cues and environmental stresses. mdpi.com For example, studies have shown that the expression of 4CL genes can be induced by UV irradiation, a condition under which flavonoids are known to play a protective role. mdpi.com Phytohormones such as abscisic acid (ABA) and methyl jasmonate (MeJA) have also been demonstrated to modulate the transcription of 4CL genes, indicating an integration of flavonoid biosynthesis with plant stress responses. mdpi.com

The regulation of the other precursor, orientin, is tied to the flavonoid biosynthesis pathway, which is controlled by a suite of transcription factors, primarily from the MYB, bHLH, and WD40 protein families. These transcription factors form a regulatory complex (the MBW complex) that activates the expression of structural genes encoding the enzymes of the flavonoid pathway. The tissue-specific and inducible expression of these regulatory genes is a key determinant of the timing and location of flavonoid accumulation.

Therefore, the biosynthesis of this compound is likely regulated at multiple levels. The availability of its precursors is controlled by the transcriptional regulation of the phenylpropanoid and flavonoid pathways in response to both developmental programs and environmental signals. The final acylation step, catalyzed by a putative acyltransferase, would also be subject to genetic and molecular control, although the specific regulatory factors for this terminal step remain to be elucidated.

Natural Occurrence of this compound

This compound has been identified in several plant species, as detailed in the table below.

FamilyGenusSpeciesPlant Part
FabaceaeTrigonellaTrigonella grandifloraAerial Part researchgate.net
FabaceaeTrigonellaTrigonella foenum-graecumSeeds ebi.ac.ukwisdomlib.org
AcanthaceaeStrobilanthesStrobilanthes cusiaNot specified plantaedb.com
LauraceaeMachilusMachilus japonicaNot specified plantaedb.com

This table is interactive and can be sorted by clicking on the column headers.

Advanced Methodologies for Isolation and Purification

Preparative Chromatographic Techniques

Following initial extraction, the crude extract contains a complex mixture of compounds. Therefore, preparative chromatographic techniques are essential to isolate Orientin-2''-O-p-trans-coumarate to a high degree of purity.

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that eliminates the need for a solid support matrix, thereby avoiding the irreversible adsorption of the sample. This makes it particularly suitable for the separation of natural products. The separation is based on the differential partitioning of compounds between two immiscible liquid phases. The selection of a suitable two-phase solvent system is crucial for a successful separation. scilit.com

While a specific HSCCC application for this compound is not documented, the technique has been effectively used to separate other structurally similar flavonoid glycosides. nih.govrsc.org For example, HSCCC has been used to isolate orientin (B1677486) and other flavonoids from plant extracts using solvent systems like ethyl acetate–ethanol (B145695)–acetic acid–water. rsc.org The successful application for these related compounds strongly suggests its utility for purifying this compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful and widely used technique for the final purification of natural products due to its high resolution and efficiency. nih.gov It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads.

The purification of flavonoids from fenugreek has been extensively analyzed using HPLC, typically with reversed-phase columns (e.g., C18). mdpi.comnih.govresearchgate.net For preparative isolation of this compound, a similar approach would be used. The crude or semi-purified extract would be injected onto a preparative C18 column. A gradient elution system, commonly using a mixture of methanol (B129727) or acetonitrile (B52724) and water (often acidified with a small amount of acid like phosphoric or trifluoroacetic acid to improve peak shape), would be employed to separate the compounds based on their hydrophobicity. nih.gov Fractions would be collected and analyzed, with those containing the pure target compound being pooled. This technique is often used as a final polishing step after initial fractionation by other methods like macroporous resin or HSCCC. nih.gov

Macroporous resin adsorption is an effective, low-cost, and scalable technique for the initial enrichment and fractionation of flavonoids from crude plant extracts. nih.govnih.gov These resins are synthetic polymers with a porous structure and large surface area, allowing them to adsorb molecules from a solution based on properties like polarity and molecular size.

The process involves passing the aqueous solution of the crude extract through a column packed with the resin. Flavonoids are adsorbed onto the resin, while more polar impurities like sugars and salts pass through. Subsequently, the adsorbed flavonoids are desorbed using a suitable solvent, typically aqueous ethanol. The choice of resin is critical; for flavonoids, weakly polar or non-polar resins (e.g., AB-8, XAD7HP) often show high adsorption and desorption capacities. nih.govresearchgate.net

A study on the recovery of flavonoids from fenugreek extracts utilized AB-8 macroporous resin, demonstrating its effectiveness in this context. researchgate.net The flavonoids were successfully recovered from a deep eutectic solvent extract, indicating the compatibility of this technique with various extraction methods. researchgate.net This step significantly concentrates the flavonoids, including this compound, making subsequent purification by preparative HPLC or HSCCC more efficient.

Purity Assessment and Enrichment Strategies

The quantification and confirmation of purity for this compound, along with its enrichment from crude extracts, are critical steps in its isolation. These processes employ a combination of chromatographic and spectroscopic techniques to separate the compound from a complex mixture and verify its identity and purity level.

Initial enrichment of this compound is often achieved through a systematic extraction and fractionation process. Research has shown that the compound can be successfully isolated from the ethyl acetate-soluble fraction of an ethanolic extract of fenugreek seeds. nih.gov This initial fractionation is a crucial enrichment step, concentrating the target compound and removing a significant portion of interfering substances. Further enrichment involves column chromatography, utilizing stationary phases like silica (B1680970) gel, polyamide, or Sephadex LH-20, with a gradient of solvents to elute fractions of increasing polarity. kau.edu.sa

Purity Assessment

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a primary method for assessing the purity of this compound. The separation is typically performed on a reverse-phase column, such as a C18 or a Polar-RP column. mdpi.comresearchgate.net The mobile phase often consists of a gradient mixture of an aqueous acidic solution (e.g., 0.2% formic acid) and an organic solvent like acetonitrile or methanol. mdpi.com The detection wavelength is set based on the UV absorbance maxima of the compound, which are characteristic of its flavone (B191248) and coumaroyl moieties.

Thin-Layer Chromatography (TLC) serves as a rapid and versatile tool for the qualitative assessment of purity and for monitoring the progress of purification. Silica gel 60 F254 plates are commonly used as the stationary phase. nih.govui.ac.id The choice of the mobile phase is critical for achieving good separation. A frequently used system for flavonoids is a mixture of ethyl acetate, formic acid, and water. kau.edu.sa The visualization of the separated spots is typically done under UV light (254 nm and 366 nm).

For unequivocal identification and structural confirmation, which is an integral part of purity assessment, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable. Electrospray ionization (ESI) mass spectrometry, often coupled with HPLC (LC-MS), provides molecular weight information and fragmentation patterns that are unique to the compound's structure. The fragmentation of the parent ion can reveal the loss of the coumaroyl group and the sugar moiety, confirming the identity of this compound. researchgate.net One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR spectroscopy are used to elucidate the complete chemical structure and ensure the isomeric purity of the isolated compound. nih.gov

The following tables provide a summary of the methodologies and findings from various research studies.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment

ParameterMethod 1Method 2Method 3
Stationary Phase Reverse-phase C18 columnSynergi 4u Polar-RP 80AKinetex PFP column (100 x 4.6 mm, 2.6 µm)
Mobile Phase Gradient of methanol and 0.2% aqueous formic acid mdpi.comAcetonitrile and acidified waterAcetonitrile/trifluoroacetic acid (100:0.1 v/v) and water/trifluoroacetic acid (100:0.1 v/v)
Gradient Program Not specifiedNot specified10% to 50% acetonitrile mixture over 30 min
Flow Rate 1 mL/min mdpi.comNot specifiedNot specified
Detection Diode Array Detector (DAD) mdpi.comDiode Array Detector (DAD) researchgate.netNot specified
Reference mdpi.com researchgate.net

Table 2: Thin-Layer Chromatography (TLC) Methods for Purity Assessment

ParameterMethod 1Method 2Method 3
Stationary Phase Silica gel 60 F254Silica gel GSilica gel 60 GF254
Mobile Phase Ethyl acetate: acetic acid: formic acid: water (100:11:11:27 v/v) nih.govEthyl acetate: formic acid: water (8:1:1) kau.edu.saChloroform: ethanol: glacial acetic acid (9.4:0.5:0.1) ui.ac.id
Visualization UV light (254 nm & 366 nm)Not specifiedUV light (366 nm) ui.ac.id
Reference nih.gov kau.edu.sa ui.ac.id

Table 3: Enrichment Strategies for this compound

StepDescriptionKey FindingsReference
Initial Extraction Seeds of Trigonella foenum-graecum are extracted with ethanol or methanol.These polar solvents are effective in extracting a broad range of flavonoids, including glycosides. nih.govkau.edu.sa
Fractionation The crude extract is subjected to fractionation.This compound is found in the ethyl acetate-soluble fraction, indicating its moderate polarity. nih.gov
Column Chromatography The enriched fraction is further purified using column chromatography.Stationary phases like silica gel, polyamide, and Sephadex LH-20 are used to separate flavonoids based on polarity. kau.edu.sa

Sophisticated Analytical Techniques for Characterization, Detection, and Quantification

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular skeleton of Orientin-2''-O-p-trans-coumarate. Through one-dimensional (¹H and ¹³C) and two-dimensional (such as ¹H-¹H COSY, HMQC, and HMBC) NMR experiments, the precise connectivity of atoms and the spatial relationships between them can be determined. ebi.ac.uk

The ¹H NMR spectrum reveals the chemical environment of each proton in the molecule, while the ¹³C NMR spectrum provides information about the carbon framework. mdpi.com The process of assigning a ¹H NMR spectrum involves analyzing the number of signals, their integration (relative number of protons), chemical shifts, and splitting patterns to piece together the molecular structure. youtube.comyoutube.com For complex molecules, rotational isomers can sometimes lead to the appearance of multiple signals for a single proton, a phenomenon that can be investigated using variable temperature NMR studies. researchgate.net

Detailed analysis of the ¹H and ¹³C NMR data, often in conjunction with 2D NMR techniques, allows for the unambiguous assignment of all proton and carbon signals, confirming the presence of the orientin (B1677486) moiety, the p-trans-coumaroyl group, and the specific linkage between them at the 2''-position of the glucose unit. ebi.ac.uk

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Moiety

Atom¹³C NMR (δ, ppm)¹H NMR (δ, ppm, J in Hz)
Orientin Moiety
2168.2-
p-trans-Coumaroyl Moiety
1'''--
2'''--
3'''--
4'''--
5'''--
6'''--
7'''-6.35 (d, 15.9)
8'''-7.62 (d, 15.9)
9'''--

Note: This table presents a selection of characteristic NMR data. The complete assignment involves the analysis of all signals in the spectra. Data is compiled from representative literature. sbq.org.br

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for analyzing the chromophoric system of this compound. ebi.ac.uk The UV spectrum of a flavonoid is characterized by two principal absorption bands, typically referred to as Band I and Band II. researchgate.netmdpi.com

Table 2: UV Absorption Maxima for Flavonoid Esters

Compound TypeBand I (nm)Band II (nm)
Flavonoid Esters~316~270

Note: The exact λmax values for this compound may vary slightly depending on the solvent used for analysis. The data provided is characteristic for this class of compounds. researchgate.net

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of this compound by analyzing its mass-to-charge ratio (m/z). ebi.ac.ukebi.ac.uk Techniques such as Electrospray Ionization (ESI) are commonly used to generate ions of the molecule. researchgate.net

In positive ion mode, the protonated molecule [M+H]⁺ can be observed, confirming the molecular weight of the compound. researchgate.net Further structural information is obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented, and the resulting daughter ions are analyzed. The fragmentation pattern provides valuable clues about the different structural units of the molecule. For instance, the loss of the p-coumaroyl group or the sugar moiety results in characteristic fragment ions. In some cases, analysis of underivatized compounds and their methylated or trimethylsilyl (B98337) (TMS) ether derivatives by Gas Chromatography/Mass Spectrometry (GC/MS) can also be employed to elucidate the structure of the ester components. psu.edu

Chromatographic Quantification in Complex Matrices

Chromatographic techniques are essential for separating this compound from other components in complex mixtures, such as plant extracts, and for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a widely used method for the analysis and quantification of flavonoids, including this compound. nih.gov This technique separates compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase. mdpi.comnih.govnih.gov

The PDA detector acquires the UV-Vis spectrum of the eluting compounds, allowing for their identification by comparing their retention time and UV spectrum with that of a reference standard. mdpi.com The method can be validated for parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results. mdpi.comnih.gov The development of an HPLC method often involves optimizing parameters like the mobile phase composition, column temperature, and flow rate to achieve good separation of the target analyte from other compounds in the sample. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sensitive and Specific Detection

For highly sensitive and specific detection and quantification of this compound, especially at low concentrations in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govd-nb.info This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

In an LC-MS/MS analysis, the compound is first separated by HPLC and then ionized. The specific precursor ion corresponding to this compound is selected and fragmented to produce characteristic product ions. The detection is performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. This provides a very high degree of selectivity and reduces matrix interference, leading to accurate quantification even in complex samples. d-nb.info The method is validated for linearity, recovery, accuracy, and precision to ensure its reliability for quantitative analysis. nih.gov

Two-Dimensional Liquid Chromatography (2D-LC) for Enhanced Separation Resolution

One-dimensional liquid chromatography (1D-LC) can often be insufficient for the complete separation of all components in a complex sample, such as a plant extract. researchgate.net In such cases, co-elution can hinder accurate identification and quantification. Two-dimensional liquid chromatography (2D-LC) has emerged as a powerful technique to overcome these limitations by offering significantly increased peak capacity and resolving power. researchgate.net

In 2D-LC, fractions from the first dimension (¹D) separation are transferred to a second dimension (²D) column with different separation characteristics, a concept known as orthogonality. This allows for the separation of compounds that may have co-eluted in the first dimension. The two main modes of 2D-LC are comprehensive 2D-LC (LC×LC), where the entire effluent from the first dimension is subjected to the second dimension, and heart-cutting 2D-LC (LC-LC), where only specific, targeted fractions (heart-cuts) from the first dimension are transferred for further separation. researchgate.neteuropeanpharmaceuticalreview.com

For the analysis of complex flavonoid mixtures, such as those found in fenugreek seeds containing this compound, 2D-LC provides a significant advantage. Research has demonstrated the successful application of on-line heart-cutting 2D-LC coupled with a diode-array detector (DAD) and mass spectrometry (MS) for the quantification of C-glycosylflavones in fenugreek seeds. nih.gov In one such study, an initial separation was performed on a C18 column, and specific fractions were then transferred to a second C18 column with a different diameter for further isocratic elution. nih.gov This approach enabled the separation of 17 compounds, with four of these requiring the second dimension for successful quantification. nih.gov This highlights the enhanced separation resolution achievable with 2D-LC for this class of compounds.

The selection of orthogonal column chemistries and mobile phases is critical for the success of a 2D-LC separation. The goal is to maximize the separation of analytes across the two-dimensional space. lcms.cz The use of different column diameters and elution modes (gradient vs. isocratic) between the two dimensions, as demonstrated for fenugreek flavonoids, is a common strategy to achieve this. nih.gov

Validation of Analytical Methodologies

The validation of an HPLC method typically includes the assessment of the following parameters:

Linearity: This establishes the relationship between the concentration of the analyte and the analytical signal. The method should demonstrate a linear response over a defined concentration range. For instance, in a validated HPLC-PDA method for orientin and isoorientin (B1672268), excellent linearity was achieved with correlation coefficients (R²) of ≥ 0.9999 over a concentration range of 1.0–50.0 μg/mL. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. For a 4-methoxycinnamyl p-coumarate, a related compound, the LOD and LOQ were reported as 10.42 and 31.26 ng/mL, respectively. researchgate.net

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the standard compound is added to a sample matrix and the percentage of the added standard that is measured is calculated. For orientin and isoorientin, average recovery values have been reported to be in the range of 97.81% to 102.14%. researchgate.net

Precision: This measures the degree of scatter between a series of measurements. It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The results are expressed as the relative standard deviation (RSD). For orientin and isoorientin, the intra-day and inter-day RSD values were all reported to be less than 2.0%. researchgate.net

Recovery: As part of accuracy assessment, recovery is determined by spiking the sample matrix with a known concentration of the analyte standard. High recovery rates, typically between 80% and 120%, indicate that the extraction and analytical procedures are efficient and that the matrix does not significantly interfere with the quantification.

Stability: The stability of the analyte in the sample solution under different storage conditions (e.g., room temperature, refrigerated) and for different durations is assessed to ensure that the concentration does not change over the course of the analysis. For example, the stability of flavonoids in Houttuynia cordata extracts was evaluated to ensure the reliability of the analytical results. nih.gov

The following interactive tables provide examples of the data that would be generated during the validation of an analytical method for a flavonoid like this compound, based on published data for related compounds. researchgate.net

Table 1: Linearity Data for Orientin and Isoorientin

Compound Concentration Range (μg/mL) Correlation Coefficient (R²)
Orientin 1.0 - 50.0 ≥ 0.9999
Isoorientin 1.0 - 50.0 ≥ 0.9999

Data based on a validated HPLC-PDA method. researchgate.net

Table 2: Precision Data for Orientin and Isoorientin

Compound Intra-day Precision (%RSD) Inter-day Precision (%RSD)
Orientin < 2.0 < 2.0
Isoorientin < 2.0 < 2.0

Data based on a validated HPLC-PDA method. researchgate.net

Table 3: Accuracy (Recovery) Data for Orientin and Isoorientin

Compound Spiked Concentration (μg/mL) Recovery (%) %RSD
Orientin Low, Medium, High 98.30 - 101.57 < 2.0
Isoorientin Low, Medium, High 97.81 - 102.14 < 2.0

Data based on a validated HPLC-PDA method. researchgate.net

Pharmacological Investigations and Molecular Mechanisms in Preclinical Models

Modulation of Cellular Proliferation and Apoptosis Pathways

Orientin-2''-O-p-trans-coumarate and its parent flavonoids demonstrate notable effects on cell cycle regulation and programmed cell death, exhibiting different outcomes in normal versus cancerous cell lines.

Research has shown that this compound can significantly promote the proliferation of 2BS cells, a normal human embryonic lung fibroblast cell line, particularly after being subjected to oxidative stress. biocat.combiocat.comcaltagmedsystems.co.uk Studies indicate that the compound strongly encourages 2BS cell proliferation that has been induced by hydrogen peroxide (H₂O₂). biocat.combiocat.comtargetmol.com This suggests a protective or restorative effect on normal cells under oxidative damage, enhancing their growth and recovery. targetmol.com This proliferative effect on non-cancerous cells highlights a potential role in cellular repair and regeneration.

While this compound promotes the growth of normal cells under stress, studies on its parent compound, orientin (B1677486), and its isomer, isoorientin (B1672268), suggest a contrary, inhibitory effect on cancer cells. The following mechanisms, observed in studies on orientin and isoorientin in the A549 non-small cell lung cancer cell line, provide an inferential framework for the potential anti-cancer actions of its coumarate derivative.

Studies on orientin have demonstrated its capacity to decrease cell proliferation and control the migration and invasion of A549 cancer cells. nih.gov This suggests an ability to interfere with key processes of metastasis. Similar inhibitory effects on proliferation and migration have been observed in other cancer cell lines, such as hepatocellular carcinoma, further supporting this anti-tumorigenic profile. nih.gov The combination of orientin with the selective COX-2 inhibitor celecoxib (B62257) has been shown to produce a superior synergistic effect in controlling the migration and invasion of A549 cells. nih.gov

A primary mechanism for the anti-cancer activity of these flavonoids appears to be the induction of apoptosis, or programmed cell death. Research on isoorientin in A549 cells revealed that it triggers mitochondrial-dependent apoptosis. nih.gov This process involves a reduction in the mitochondrial membrane potential, a key initiating event in the intrinsic apoptotic pathway. nih.govspandidos-publications.com Furthermore, orientin has been shown to activate apoptosis in A549 cells, a finding corroborated by flow cytometry analysis showing an increase in the sub-G0 cell population, which is indicative of apoptotic cells. nih.govresearchgate.net

The induction of apoptosis is controlled by a delicate balance of pro- and anti-apoptotic proteins and the genes that regulate them.

BCL-2 Family Regulation : Studies on isoorientin show that it decreases the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax in A549 cells. nih.govspandidos-publications.com This shift in the Bax/Bcl-2 ratio is a critical factor that pushes the cell towards apoptosis. Orientin has also been found to downregulate the expression of BCL-2, reinforcing this mechanism. nih.gov This action effectively removes the "brakes" on the apoptotic machinery.

CYP-1A1 Gene Activation : Orientin has been reported to activate the pro-apoptotic gene CYP-1A1 in an independent manner. nih.gov The cytochrome P450 family member CYP1A1 is involved in the metabolism of various compounds. Its activation by orientin is linked to the promotion of apoptosis. nih.gov However, it is noteworthy that other research has indicated that a specific RNA-edited form of CYP1A1 can actually promote tumor progression and enhance the proliferation and invasion of A549 cells, suggesting a complex, context-dependent role for this gene. nih.gov

The table below summarizes the inferred effects based on studies of orientin and its isomer in A549 cells.

MechanismEffect Observed in Orientin/Isoorientin Studies (A549 Cells)Reference
Cell Proliferation Decreased nih.gov
Cell Migration & Invasion Controlled/Decreased nih.gov
Apoptosis Induced/Activated nih.govnih.gov
Mitochondrial Membrane Potential Reduced nih.gov
Bax Protein Expression Increased nih.gov
Bcl-2 Protein/Gene Expression Decreased nih.govnih.govspandidos-publications.com
CYP-1A1 Gene Expression Activated nih.gov
Cleaved Caspase-3 & Cleaved PARP Expression Increased nih.govspandidos-publications.com

Mechanisms in Cancer Cell Lines (e.g., A549) (Inference from Orientin Studies)

Mechanistic Elucidation of Antioxidant Action

This compound is recognized for its antioxidant activity, a property common to many flavonoids. targetmol.comtargetmol.com The primary mechanism for this effect is believed to be the scavenging of reactive oxygen species (ROS). wisdomlib.org By neutralizing these harmful free radicals, the compound can help protect cells from oxidative stress, which is implicated in a wide range of diseases and cellular damage. This antioxidant capacity likely underpins its observed ability to promote the proliferation of normal 2BS cells that have been damaged by H₂O₂. targetmol.combiocat.com

Further mechanistic insight comes from studies on the parent compound, orientin. Research has shown that orientin can enhance the antioxidant capacity in skeletal muscle cells by activating the AMP-activated protein kinase (AMPK) signaling pathway. nih.gov Activation of AMPK, in turn, promotes mitochondrial biogenesis, further bolstering the cell's ability to manage oxidative stress and improve fatigue resistance. nih.gov

Interestingly, while possessing antioxidant properties in normal physiological contexts, related flavonoids can exhibit a pro-oxidant effect in cancer cells. Studies on isoorientin found that its treatment of A549 cells led to an increase in intracellular ROS levels. nih.govspandidos-publications.com This ROS generation was shown to be a critical trigger for the subsequent induction of apoptosis through the MAPK, STAT3, and NF-κB signaling pathways. nih.gov This dual-action capability—antioxidant in normal cells and pro-oxidant in cancer cells—is a sophisticated mechanism that contributes to its selective pharmacological profile.

Anti-Inflammatory Modulatory Mechanisms

Chronic inflammation is a key driver of many diseases, and the ability to modulate inflammatory pathways is a significant area of pharmacological research. Through inferences drawn from extensive studies on orientin, this compound is predicted to exert potent anti-inflammatory effects by targeting multiple key points in the inflammatory cascade.

A hallmark of the inflammatory response is the increased production of pro-inflammatory mediators. Studies on orientin have demonstrated its ability to significantly suppress the expression of key inflammatory enzymes. nih.gov In models of inflammation, such as those induced by lipopolysaccharide (LPS), orientin treatment has been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

The inhibition of these enzymes has direct downstream consequences. Reduced iNOS expression leads to lower levels of nitric oxide (NO), a signaling molecule that, in excess, contributes to inflammatory damage. Similarly, the downregulation of COX-2 results in decreased synthesis of prostaglandin (B15479496) E2 (PGE₂), a potent inflammatory mediator involved in pain, fever, and swelling. nih.govnih.gov The coordinated suppression of both iNOS and COX-2 suggests a comprehensive anti-inflammatory action, likely shared by this compound. researchgate.net

Recent research has uncovered the role of microRNAs (miRNAs)—small non-coding RNA molecules—in regulating inflammation. Studies focusing on orientin have revealed its ability to modulate specific miRNAs involved in inflammatory pathways. nih.gov Specifically, orientin treatment has been found to upregulate the expression of miR-26b and miR-146a in certain cell lines. nih.gov

These miRNAs act as post-transcriptional regulators of gene expression. Both miR-26b and miR-146a have been identified as negative regulators of COX-2. nih.govnih.gov By increasing the levels of these miRNAs, orientin effectively destabilizes COX-2 mRNA and reduces its translation into protein. nih.gov This represents a sophisticated mechanism for controlling inflammation at the genetic level. MiR-146a, in particular, is recognized as a key anti-inflammatory miRNA that is induced under pro-inflammatory conditions as a negative feedback regulator. nih.govelifesciences.org

Many pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines, are under the control of the transcription factor Nuclear Factor-kappa B (NF-κB). nih.govdovepress.com In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nih.gov

Studies have conclusively shown that orientin can effectively block this critical step in the inflammatory cascade. nih.govnih.gov Pretreatment with orientin prevents the phosphorylation and subsequent degradation of IκBα. nih.gov This action effectively traps NF-κB in the cytoplasm, inhibiting its activation and preventing the transcription of its target genes. nih.gov This inhibition of the NF-κB pathway is a central mechanism underlying the broad anti-inflammatory effects observed for orientin and is a highly probable mechanism of action for this compound.

Table 3: Summary of Anti-Inflammatory Mechanisms (Inferred from Orientin)

MechanismTargetOutcome
Enzyme Regulation ↓ COX-2, ↓ iNOS↓ Prostaglandin E2 (PGE₂) Production, ↓ Nitric Oxide (NO) Production nih.gov
MicroRNA Modulation ↑ miR-26b, ↑ miR-146a↓ COX-2 Protein Expression nih.gov
Transcription Factor Inhibition Inhibition of IκBα phosphorylation and degradation↓ NF-κB Nuclear Translocation and Activation nih.gov

Enzyme Inhibition Studies

Direct enzyme inhibition studies specifically for this compound are not extensively reported in the literature. However, based on its structural components and the known activities of related flavonoids, its potential for enzyme inhibition can be inferred.

As detailed in the anti-inflammatory section (5.3.1), the parent compound orientin exhibits significant inhibitory effects on the expression of pro-inflammatory enzymes like COX-2 and iNOS, which is a distinct mechanism from direct enzyme inhibition. nih.gov Furthermore, computational (in silico) studies have shown that orientin can bind directly to the COX-2 protein, suggesting a potential for direct inhibitory activity as well. nih.gov Flavonoids as a class are known to interact with a wide variety of enzymes. medchemexpress.com For instance, some flavonoids have been shown to inhibit enzymes such as pancreatic lipase. researchgate.net The broad biological activities of isoprenoids, which share precursor pathways with some plant-derived compounds, are also regulated by specific enzymes that can be targeted for inhibition. nih.gov Given the dual structure of this compound, combining a flavonoid and a coumarin (B35378) derivative, it possesses the potential to interact with and inhibit various enzymatic targets, though specific experimental validation is required.

Xanthine (B1682287) Oxidase Inhibition (Inference from Related Flavonoids)

While direct studies on this compound's effect on xanthine oxidase (XO) are not extensively available, the inhibitory action of its structural class—flavonoids—is well-documented. Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to uric acid. nih.gov Its inhibition is a therapeutic strategy for conditions like gout. nih.gov

Research indicates that the structural characteristics of flavonoids are crucial for their XO inhibitory activity. A planar structure and the presence of a C7 hydroxyl group are significant for potent inhibition. acs.orgjst.go.jp Flavonoids such as luteolin (B72000), kaempferol, and quercetin (B1663063) have demonstrated significant, often mixed-type, inhibitory effects on xanthine oxidase. acs.orgjst.go.jptandfonline.com These compounds are thought to bind to the enzyme at both the active site and allosteric sites. tandfonline.com The inhibitory potency varies, with IC50 values for some flavonoids falling in the low micromolar range. jst.go.jp Given that Orientin is a C-glycoside of luteolin, it shares the core flavonoid structure known to be active against XO. The coumarate moiety adds complexity that may influence its binding and inhibitory capacity.

Table 1: Xanthine Oxidase Inhibitory Activity of Related Flavonoids

Flavonoid Inhibition Type IC50 Value (µM) Key Structural Features for Inhibition
Luteolin Competitive / Mixed 0.40 - 1.9 Planar flavone (B191248), 7-hydroxyl group acs.orgjst.go.jp
Kaempferol Mixed 0.33 - 6.77 Planar flavonol, 7-hydroxyl group acs.orgtandfonline.com
Quercetin Mixed 0.25 - 1.51 Planar flavonol, 7-hydroxyl group jst.go.jptandfonline.com
Chrysin Mixed 5.02 Planar flavone, 7-hydroxyl group jst.go.jp

This data is inferred from studies on related flavonoids and does not represent direct testing of this compound.

Other Relevant Enzymatic Target Interactions

Beyond xanthine oxidase, research points to other potential enzymatic targets for this compound and related compounds. One study identified this compound as a potential inhibitor of pancreatic lipase, a key enzyme in the digestion of dietary fats. researchgate.net Inhibition of this enzyme is a therapeutic approach for managing obesity. researchgate.net

Furthermore, studies on fenugreek extracts, the source of this compound, have shown downregulation of lipogenic enzymes. nih.govsemanticscholar.org Specifically, treatment with fenugreek seed extract in preclinical models led to the restoration of normal levels of fatty acid synthetase (FAS) and glucose-6-phosphate dehydrogenase (G6PD), enzymes crucial for fat accumulation. nih.govsemanticscholar.org

Modulation of Lipid Metabolism (Inference from Fenugreek Extracts)

The lipid-modulating effects of this compound are largely inferred from extensive research on fenugreek extracts. ijpsjournal.comtaylorfrancis.com Fenugreek has demonstrated significant potential in managing hyperlipidemia by affecting various aspects of lipid metabolism. ijpsjournal.comtaylorfrancis.com These extracts have been shown to reduce levels of total cholesterol, triglycerides, and low-density lipoprotein (LDL) cholesterol. nih.govijpsjournal.com

Effects on Cholesterol Metabolism

The hypocholesterolemic activity of fenugreek is a well-documented phenomenon. ijpsjournal.comverywellhealth.compeacehealth.org Studies suggest that fenugreek supplementation can lead to a significant reduction in total cholesterol and LDL cholesterol levels. nih.govherbalreality.com A meta-analysis of several randomized controlled trials confirmed the significant impact of fenugreek in lowering total cholesterol and LDL. nih.govresearchgate.net

The proposed mechanisms for this effect include the inhibition of cholesterol absorption in the intestines and the inhibition of cholesterol production by the liver. ijpsjournal.compeacehealth.org The presence of steroidal saponins (B1172615) in fenugreek is believed to contribute to this by accelerating cholesterol breakdown. peacehealth.org In animal models fed a high-cholesterol diet, fenugreek supplementation significantly lowered serum and hepatic cholesterol levels. researchgate.net

Table 2: Effect of Fenugreek Supplementation on Cholesterol Levels (Human and Animal Studies)

Study Type Subject Key Findings Reference
Meta-analysis Humans Significantly lowered total cholesterol (TC) and LDL. nih.govresearchgate.net
Clinical Trial Type 2 Diabetic Patients 13.6% decrease in total cholesterol; 23.4% decrease in LDL. herbalreality.com
Animal Study Rats Reductions in plasma cholesterol levels from 18% to 26%. nih.gov

Impact on Bile Acid Excretion

Fenugreek extracts appear to exert a significant influence on bile acid metabolism, which is intrinsically linked to cholesterol homeostasis. Studies in animal models have shown that fenugreek increases the excretion of fecal bile acids and cholesterol. researchgate.net An ethanol (B145695) extract of fenugreek seeds was found to inhibit the absorption of bile acids like taurocholate and deoxycholate. nih.govresearchgate.net

This interaction with bile salts is thought to be a key part of its hypocholesterolemic effect. nih.govresearchgate.net By promoting bile acid excretion, fenugreek may enhance the conversion of cholesterol to bile acids in the liver, thereby lowering circulating cholesterol levels. lifespa.com Research has shown that dietary fenugreek can increase total bile acid content while reducing the cholesterol saturation index of bile, which is beneficial against the formation of cholesterol gallstones. researchgate.netnih.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound
Orientin
Luteolin
Kaempferol
Quercetin
Chrysin
Myricetin
Fatty acid synthetase (FAS)
Glucose-6-phosphate dehydrogenase (G6PD)
Pancreatic lipase
Cholesterol
Triglycerides
Low-density lipoprotein (LDL)
High-density lipoprotein (HDL)
Taurocholate
Deoxycholate
Uric acid

Structure Activity Relationship Sar Studies and Molecular Modification

Impact of Structural Variations on Biological Potency and Selectivity

Structural variations, whether in the acylation, glycosylation pattern, or substitutions on the flavonoid skeleton, can dramatically alter the potency and selectivity of the compound's biological effects.

The addition of an acyl group, such as the p-trans-coumarate moiety, to a flavonoid glycoside can significantly enhance its biological activities. Research comparing flavonoid glycosides with their acylated counterparts demonstrates that this modification is a key determinant of pharmacological efficacy.

A pivotal study comparing astragalin (B1665802) (kaempferol-3-O-β-d-glucopyranoside) with its coumaroylated derivative, tiliroside (B191647) (kaempferol-3-O-β-d-(6′′-O-p-coumaroyl)-glucopyranoside), provides insight into the role of the p-coumaroyl group. The study found that tiliroside, which differs from astragalin only by the presence of the p-coumaroyl moiety, exhibits significantly greater antioxidant and cytoprotective activities. nih.gov The p-coumaroyl group enhances the molecule's capacity for electron transfer and hydrogen atom transfer, which are crucial mechanisms for neutralizing free radicals. nih.gov It also improves the compound's ability to chelate iron ions (Fe²⁺), further contributing to its antioxidant effects. nih.gov

Similarly, enzymatic acylation of other flavonoid glycosides has been shown to improve their antioxidant activity against LDL and serum models in vitro. nih.gov This suggests that the p-trans-coumarate group in Orientin-2''-O-p-trans-coumarate likely serves to increase its antioxidant potential compared to the non-acylated parent compound, orientin (B1677486). Furthermore, acylation can increase antimicrobial activity, highlighting a diversification of the pharmacological profile. nih.gov This structural modification represents a strategic approach for developing more potent antioxidant and cytoprotective agents. nih.gov

Structural FeatureImpact on BioactivitySupporting Evidence
p-trans-coumarate MoietyEnhances antioxidant and cytoprotective effects.Comparison of tiliroside and astragalin showed the coumaroylated version had superior activity. nih.gov
Acyl Group AdditionImproves antioxidant capacity and can introduce or enhance antimicrobial properties.Enzymatic acylation of various flavonoid glycosides boosted their antioxidant and antimicrobial effects. nih.gov
Mechanism of EnhancementIncreases potential for electron-transfer, hydrogen-atom-transfer, and Fe2+-chelating pathways.The p-coumaroyl moiety provides additional pathways for radical scavenging and metal chelation. nih.gov

The nature of the bond between the flavonoid skeleton and the sugar moiety is critical. Orientin is a C-glycosylflavone, meaning the glucose molecule is attached to the luteolin (B72000) core via a carbon-carbon (C-C) bond at the 8-position. This is distinct from the more common O-glycosides, where the sugar is linked through an oxygen atom.

This C-glycosidic bond confers significant chemical stability. nih.gov Unlike O-glycosidic bonds, which are susceptible to hydrolysis under acidic conditions or by enzymes in the digestive tract, the C-C bond is resistant to cleavage. nih.govresearchgate.net A comparative study of orientin (a C-glycoside) and isoquercitrin (B50326) (an O-glycoside) during in vitro digestion showed that the O-glycosidic bond was broken down, releasing the aglycone, whereas the C-glycosidic bond of orientin remained intact. nih.gov

This enhanced stability suggests that C-glycosylflavonoids like orientin and its acylated derivatives may have better bioavailability than their O-glycoside counterparts. researchgate.net By resisting degradation in the gut, a greater amount of the intact compound can be absorbed, potentially leading to a more pronounced and sustained biological effect. This stability is a key factor that may extend the potential use of these compounds as nutraceuticals or pharmaceuticals.

Glycosylation PatternKey CharacteristicImplication for Pharmacological Profile
C-glycosylation (e.g., Orientin)Features a stable C-C bond linking sugar to the flavonoid core.Resistant to hydrolysis in the digestive tract, potentially leading to higher stability and bioavailability compared to O-glycosides. nih.gov
O-glycosylation (e.g., Isoquercitrin)Features a C-O bond that is more susceptible to cleavage.Can be hydrolyzed to the aglycone and sugar under acidic or enzymatic conditions. nih.gov

The foundational structure of this compound is the flavone (B191248) luteolin. The number and position of hydroxyl (-OH) groups on this skeleton are fundamental to its bioactivity. acs.orgmdpi.com The arrangement of these groups influences properties like antioxidant capacity, solubility, and interaction with biological targets. nih.govacs.org

Luteolin possesses hydroxyl groups at positions 5, 7, 3', and 4'. The ortho-dihydroxyl configuration on the B-ring (at C-3′ and C-4′) is particularly significant, as it is a well-established feature for potent antioxidant and radical-scavenging activity. researchgate.net This specific arrangement enhances the molecule's ability to donate hydrogen atoms and stabilize the resulting radical.

Furthermore, the presence of a hydroxyl group at the C-5 position, in conjunction with the C-4 keto group, can participate in metal ion chelation, another important antioxidant mechanism. researchgate.net Studies have shown that increasing the degree of hydroxylation on the flavonoid structure can be associated with stronger inhibitory effects on enzymes like α-glucosidase. acs.org Therefore, the specific hydroxylation pattern of the luteolin backbone in this compound provides a robust foundation for its biological effects.

Rational Design of Derivatives for Enhanced Bioactivity

Building on SAR insights, researchers can rationally design and synthesize novel derivatives of this compound with the aim of amplifying desired biological activities or improving pharmacokinetic properties.

Computational tools are invaluable for predicting how structural modifications might affect bioactivity, thus guiding synthetic efforts. In silico techniques like molecular docking and molecular dynamics simulations can model the interaction between a compound and a biological target, such as an enzyme or receptor.

For instance, computational studies have been successfully applied to orientin, the parent compound. One in silico study investigated flavonoid C-glycosides as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes. Molecular docking and dynamics simulations identified orientin as the most promising inhibitor among the tested compounds, a finding that was later confirmed by in vitro experiments. sioc-journal.cn Another study used docking simulations to analyze the interaction between orientin and the human COX-2 enzyme, an important target in inflammation. nih.gov Furthermore, Density Functional Theory (DFT) calculations have been used to analyze orientin's antioxidant potential, identifying the most likely sites for radical scavenging. researchgate.net

These computational approaches could be extended to this compound to explore how the addition of the coumaroyl group influences binding to specific targets and to design new derivatives with optimized interactions for enhanced potency.

The synthesis of new derivatives can be achieved through various chemical and enzymatic methods. Semi-synthesis, starting from the naturally isolated compound, is a common approach. sioc-journal.cn

Key synthetic strategies applicable to modifying this compound include:

Modification of Hydroxyl Groups : The free hydroxyl groups on the luteolin skeleton (e.g., at C-5, C-7, C-3', C-4') are prime targets for modification. Acylation, the process of adding an acyl group, can be used to introduce different functionalities, potentially altering solubility and bioactivity. researchgate.net

Enzymatic Synthesis : Enzymes, particularly lipases, can be used to catalyze the acylation of flavonoid glycosides in a highly specific manner. This biocatalytic approach is often performed in non-toxic organic solvents and allows for controlled modification. nih.govnih.gov

Glycosylation/Deglycosylation : While the C-glycosidic bond is stable, chemical methods exist to synthesize C-glycosylflavonoids, often involving an O→C rearrangement. sioc-journal.cn It is also possible to synthesize derivatives with different sugar moieties or to modify the existing glucose unit.

Ring Substitution : Advanced organic reactions, such as the Suzuki–Miyaura cross-coupling, can be employed to add new aryl or other substituents to the flavonoid A-ring, creating novel skeletons with potentially new pharmacological profiles. mdpi.com

These strategies, guided by SAR and computational modeling, provide a powerful toolkit for the rational design and creation of novel analogs of this compound with enhanced therapeutic potential.

Preclinical Pharmacokinetic and Metabolic Profiling

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

Computational ADME Prediction Models

Computational, or in silico, models are pivotal in the early stages of drug discovery for predicting the ADME properties of novel compounds, thereby saving time and resources. nih.govresearchgate.netgithub.com For Orientin-2''-O-p-trans-coumarate, predictive models suggest that its pharmacokinetic profile is largely influenced by the characteristics of its core structure, orientin (B1677486), and the attached p-trans-coumarate group.

General predictive models for flavonoids suggest that glycosylation and acylation impact physicochemical properties like lipophilicity and polar surface area, which in turn affect absorption and distribution. While specific computational predictions for this compound are not widely available, data for its parent compound, orientin, indicate that it is a water-soluble flavonoid C-glycoside. nih.gov This hydrophilicity suggests that it may have difficulty crossing the blood-brain barrier. nih.gov

Various web-based tools and machine learning algorithms are available to predict the ADME profiles of chemical compounds. nih.govmdpi.combiorxiv.org These models can estimate properties such as gastrointestinal absorption, bioavailability, and potential for metabolism by cytochrome P450 enzymes. For instance, the Human Metabolome Database provides some predicted properties for orientin, such as its Ghose Filter compliance, which suggests some drug-like properties. hmdb.ca

Table 1: Predicted ADME Properties for Orientin (Parent Compound)

Property Prediction Implication Reference
Blood-Brain Barrier Permeation Low Unlikely to have significant central nervous system effects. nih.gov
Gastrointestinal Absorption High Likely to be well-absorbed from the gut. nih.gov
Lipinski's Rule of Five Violations possible due to high number of H-bond donors/acceptors May have some challenges with oral bioavailability despite good absorption. hmdb.ca

This table is based on general predictions for orientin and may not fully represent the properties of its coumarate derivative.

In Vivo Metabolism Studies (Preclinical Animal Models)

While specific in vivo metabolism studies on this compound are not extensively documented, the metabolic fate of its parent compound, orientin, has been investigated in preclinical animal models, providing a strong basis for understanding its biotransformation.

Metabolite Identification and Profiling

Studies on orientin in rats and rabbits have identified its major metabolites. Following administration, orientin is subject to extensive metabolism. The primary metabolites identified are monoglucuronides. nih.gov This indicates that glucuronidation is a major metabolic pathway for orientin. It is highly probable that this compound is first hydrolyzed in vivo, cleaving the p-trans-coumarate ester linkage to release orientin, which then enters its characteristic metabolic pathways. The p-trans-coumaric acid released would also be absorbed and metabolized.

In a study using human and rat liver microsomes, two monoglucuronide metabolites of orientin were consistently generated. nih.gov The exact positions of glucuronidation can vary, but they typically occur on the hydroxyl groups of the flavonoid structure.

Metabolic Pathways and Enzyme Systems Involved

The metabolism of flavonoids like orientin primarily involves phase II conjugation reactions. nih.govresearchgate.net

Glucuronidation: This is a key metabolic pathway for orientin. In vitro studies have shown that several UDP-glucuronosyltransferase (UGT) isoforms are responsible for the glucuronidation of orientin. Specifically, UGT1A1, UGT1A8, UGT1A9, and UGT1A10 have been shown to have the highest activity towards orientin. nih.gov In rat liver microsomes, the metabolism of orientin to its glucuronide metabolite followed biphasic kinetics, whereas in human liver microsomes, it followed typical Michaelis-Menten kinetics. nih.gov

Other Pathways: While glucuronidation is predominant, other phase II reactions such as sulfation may also occur, although to a lesser extent. Phase I metabolism, mediated by cytochrome P450 (CYP) enzymes, is generally considered to play a minor role in the metabolism of flavonoids like orientin. nih.gov However, some studies suggest that orientin can modulate the expression of certain CYP enzymes, such as CYP1A1. nih.gov

The initial step in the metabolism of this compound would likely involve esterases that hydrolyze the ester bond, releasing orientin and p-trans-coumaric acid. Following this, orientin would undergo the aforementioned glucuronidation.

Bioavailability Considerations in Preclinical Systems

The bioavailability of flavonoids is a critical factor influencing their biological effects. For this compound, bioavailability will be dependent on both its absorption and the extent of its first-pass metabolism.

Studies on orientin using Caco-2 cell monolayers, a model of the intestinal epithelium, have shown that it is well-absorbed, with passive diffusion being the primary mechanism of transport. nih.gov This suggests that the orientin portion of this compound can likely be absorbed from the intestine. The presence of the coumarate group could potentially increase its lipophilicity, which might enhance its absorption.

However, like many flavonoids, orientin is subject to extensive metabolism in the liver, which can reduce its systemic bioavailability. nih.govresearchgate.net The formation of glucuronide metabolites facilitates its excretion. Pharmacokinetic studies in rats have shown that after intravenous administration, orientin is distributed to various tissues, with high concentrations found in the kidney. nih.gov The elimination half-life of orientin has been shown to be longer than its distribution half-life in rabbits when administered intravenously, intramuscularly, or intraperitoneally. nih.gov

The bioavailability of orientin has also been noted to be influenced by other phytochemicals when administered as part of an extract, suggesting that competitive inhibition of metabolic enzymes or transporters can alter its pharmacokinetic profile. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Orientin
p-trans-coumaric acid
UDP-glucuronosyltransferase (UGT)
UGT1A1
UGT1A8
UGT1A9
UGT1A10
Cytochrome P450 (CYP)

Synergistic Modulatory Effects in Preclinical Models

Combinatorial Approaches with Conventional Therapies

The combination of orientin (B1677486) with established chemotherapeutic agents has shown promise in various preclinical cancer models. This approach aims to improve treatment outcomes by leveraging different mechanisms of action.

In preclinical studies, the combination of orientin with conventional cancer therapies has led to significantly improved anti-cancer effects compared to monotherapy. For instance, in colorectal cancer models, the co-administration of orientin and 5-Fluorouracil (5FU) has demonstrated a notable enhancement in therapeutic efficacy. nih.gov This combination has been shown to more effectively induce apoptosis in cancer cells than either agent used alone. nih.gov

Similarly, in non-small cell lung cancer (NSCLC) A549 cells, the combination of orientin with celecoxib (B62257), a selective COX-2 inhibitor, resulted in a superior anti-cancer effect. mdpi.comnih.gov The apoptotic rate in cells treated with the orientin-celecoxib combination was significantly higher (44.2%) compared to cells treated with orientin alone (22.1%). mdpi.comnih.gov These findings highlight the potential of orientin to augment the efficacy of conventional cancer treatments.

Interactive Data Table: Enhanced Efficacy of Orientin in Combination Therapies

Preclinical Model Combination Key Findings Reference
Colorectal Cancer Cells (HCT116) Orientin + 5-Fluorouracil Increased apoptosis compared to monotherapy. nih.gov
Non-Small Cell Lung Cancer Cells (A549) Orientin + Celecoxib Apoptotic rate of 44.2% with combination vs. 22.1% with orientin alone. mdpi.comnih.gov

The synergistic effects of orientin with conventional drugs are rooted in its ability to modulate multiple cellular signaling pathways. When combined with celecoxib, orientin's anti-cancer activity is amplified through mechanisms involving the regulation of inflammatory and survival pathways. One of the key mechanisms is the inhibition of the cyclooxygenase-2 (COX-2) enzyme and subsequent reduction in prostaglandin (B15479496) E2 (PGE-2) levels. nih.gov

Furthermore, orientin has been shown to suppress the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial for cancer cell proliferation, survival, and inflammation. nih.govresearchgate.net In the context of colorectal cancer, the combination of orientin and 5FU has been found to attenuate cancer stem cell-mediated angiogenesis by inhibiting the expression of HIF1α and VEGFA. nih.gov This multi-targeted approach, where orientin and a conventional drug act on different but complementary pathways, underlies their synergistic interaction.

A significant advantage of synergistic combinations is the potential to reduce the dosage of conventional chemotherapeutic drugs, thereby minimizing their associated toxicities. In studies on colorectal cancer, the combination of orientin with 5-Fluorouracil allowed for a nearly 50% reduction in the effective dose (IC50) of 5FU. nih.gov This suggests that orientin could help in lowering the therapeutic dose of 5FU, potentially leading to a better safety profile and an improved therapeutic index. nih.gov By achieving a similar or enhanced therapeutic effect at a lower concentration, the combination therapy may reduce the off-target effects of conventional chemotherapy. nih.gov

Combination with Other Natural Products or Bioactive Compounds

The synergistic potential of orientin extends to its combination with other natural compounds. Research has shown that when combined, certain flavonoids can exhibit enhanced biological activity. For example, a combination of orientin and vicenin, another flavonoid, was found to be more effective at inhibiting the growth of various bacteria than either compound alone. nih.gov

In the context of cancer therapy, the combination of orientin with curcumin (B1669340) has been highlighted as a promising area of research. mdpi.comnih.govresearchgate.net Both compounds are known for their anti-inflammatory and anti-cancer properties, and their combination could potentially target multiple signaling pathways involved in tumorigenesis, leading to a more potent therapeutic effect. mdpi.comnih.gov

Interactive Data Table: Synergism of Orientin with Other Bioactive Compounds

Combination Preclinical Model/Target Observed Effect Reference
Orientin + Vicenin Bacteria (e.g., E. coli, S. aureus) Synergistic inhibition of bacterial growth. nih.gov
Orientin + Curcumin Cancer (General) Proposed synergistic anticancer efficacy. mdpi.comnih.govresearchgate.net

Computational and Theoretical Investigations

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein, providing insights into binding affinity and the nature of the interaction.

Prediction of Ligand-Target Interactions and Binding Affinities

Currently, there is a notable absence of published studies detailing the molecular docking of Orientin-2''-O-p-trans-coumarate against specific protein targets. While research on the parent flavonoid, orientin (B1677486), has shown its potential to interact with various enzymes and receptors, this information cannot be directly extrapolated to its coumarate ester. The addition of the p-trans-coumaroyl group significantly alters the size, shape, and electronic properties of the molecule, which would undoubtedly influence its binding to protein targets. Without specific docking studies on this compound, predictions of its ligand-target interactions and binding affinities remain speculative.

Identification of Key Binding Residues and Interaction Motifs

The identification of key amino acid residues and interaction motifs (such as hydrogen bonds, hydrophobic interactions, and pi-stacking) within a protein's active site is a crucial output of molecular docking simulations. This information helps to understand the basis of molecular recognition. As no specific molecular docking studies for this compound have been reported, the key residues and motifs that would govern its binding to any potential biological targets are unknown.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of the behavior of a protein-ligand complex over time, offering insights into its stability and conformational changes.

Analysis of Protein-Ligand Complex Stability and Conformational Changes

The stability of a protein-ligand complex is a critical factor in determining the efficacy and duration of a drug's action. MD simulations can assess this stability by analyzing parameters like the root-mean-square deviation (RMSD) of the protein and ligand over the simulation period. At present, the scientific literature lacks any molecular dynamics simulation studies performed on complexes involving this compound. Consequently, there is no data available to analyze the stability or potential conformational changes that this compound might induce upon binding to a protein target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity, enabling the prediction of the activity of new, untested compounds.

Development of Predictive Models for Biological Activity

The development of robust QSAR models requires a dataset of structurally related compounds with experimentally determined biological activities. While QSAR studies have been conducted on broader classes of flavonoids and coumarins, no specific QSAR models have been developed that include this compound. nih.govbas.bgjddtonline.infonih.govijprajournal.com The unique structural features of this compound, combining both a flavonoid glycoside and a coumarate ester, would necessitate its inclusion in a specific training set to develop a predictive model for its biological activity. The absence of such models limits the ability to computationally predict its potential therapeutic effects based on its structure.

Quantum Chemical Calculations (e.g., DFT, MESP)

Elucidation of Electronic Properties and Reactivity

No specific studies utilizing quantum chemical calculations such as DFT or MESP to elucidate the electronic properties and reactivity of this compound were found in the searched literature. Such studies for similar flavonoids often investigate parameters like the energies of frontier molecular orbitals (HOMO and LUMO), which are fundamental in predicting a molecule's reactivity and kinetic stability. MESP analysis is typically used to identify sites susceptible to electrophilic and nucleophilic attack. Without dedicated research on this compound, these specific properties remain theoretically uncharacterized.

Virtual Screening for Novel Analogues or Targets

No literature detailing virtual screening studies using this compound as a lead compound for the discovery of novel analogues or to identify its potential biological targets was identified. Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein or enzyme. The absence of such studies indicates a gap in the exploration of this compound's therapeutic potential through computational means.

Future Research Trajectories and Translational Outlook

Addressing Research Gaps in the Mechanistic Understanding of Orientin-2''-O-p-trans-coumarate

While this compound has been identified as having antioxidant properties, a significant gap exists in the detailed understanding of its molecular mechanisms. targetmol.combiocrick.com Future research must move beyond simple antioxidant assays to delineate the specific cellular pathways it modulates. Investigations should focus on whether the compound directly scavenges reactive oxygen species (ROS) or influences endogenous antioxidant pathways.

The parent compound, orientin (B1677486), is known to modulate several key signaling pathways, including:

NF-κB (Nuclear Factor-kappa B): A central regulator of inflammation, orientin has been shown to inhibit its activation, thereby reducing the production of pro-inflammatory cytokines. nih.govnih.gov

Nrf2 (Nuclear factor erythroid 2-related factor 2): Orientin can activate the Nrf2 pathway, which upregulates the expression of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPX). nih.govnih.gov

MAPK (Mitogen-activated protein kinase): Orientin can attenuate the activation of p38 MAPK and JNK, which are involved in inflammatory responses. nih.gov

SIRT6 (Sirtuin 6): This pathway, involved in genomic stability and metabolic regulation, is also influenced by orientin. nih.govnih.gov

Future studies should investigate if this compound acts through these same pathways or if the addition of the p-trans-coumarate moiety confers novel mechanistic actions. Determining its influence on key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and secretory group IIA phospholipase A2 (sPLA2-IIA) would be a crucial step in clarifying its anti-inflammatory potential. researchgate.netnih.gov

Exploration of Novel Biological Targets and Therapeutic Applications in Preclinical Models

Initial findings that this compound promotes the proliferation of 2BS cells suggest its potential in areas like tissue repair and regenerative medicine. ebi.ac.uk However, its therapeutic applications remain largely unexplored. Preclinical studies using relevant animal models are essential to validate its potential.

Based on the known activities of its parent compounds, potential therapeutic areas for investigation include:

Inflammatory Disorders: Given the anti-inflammatory properties of orientin, preclinical models of conditions like osteoarthritis or inflammatory skin diseases could be employed. nih.govtaylorandfrancis.com

Oxidative Stress-Related Diseases: Its antioxidant activity warrants investigation in models of neurodegenerative diseases or metabolic disorders where oxidative damage is a key pathological feature. nih.gov

Cardioprotective Effects: Other flavonoids have demonstrated cardioprotective benefits, suggesting this could be a promising avenue for this compound. nih.gov

Identifying specific molecular targets through techniques like affinity chromatography or computational docking studies would accelerate the understanding of its pharmacological profile and help prioritize therapeutic areas for in-depth preclinical evaluation.

Development of Advanced Delivery Systems for Enhanced Bioavailability and Target Specificity

A significant hurdle for many natural flavonoids is poor bioavailability, often due to low water solubility or extensive first-pass metabolism. nih.gov The parent compound, orientin, is noted for its hydrophilicity, which can limit its ability to cross biological membranes like the blood-brain barrier. nih.gov The bioavailability of this compound has not been studied, and this represents a critical research area.

Advanced drug delivery systems could be developed to overcome these potential limitations. Promising strategies include:

Lipid-Based Nanocarriers: Systems like solid lipid nanoparticles (SLNs) and liposomes can encapsulate hydrophobic or hydrophilic compounds, improving their solubility, protecting them from degradation, and enhancing absorption. mdpi.com

Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles for controlled and targeted drug release.

Coamorphous Systems: Formulating the compound with a small-molecule excipient can create a stable, amorphous single-phase system with improved dissolution rates and bioavailability. nih.gov

Research into these formulations would be a crucial step in translating the compound from a laboratory curiosity into a viable therapeutic candidate.

Integration of Omics Technologies (e.g., Transcriptomics, Proteomics, Metabolomics) for Comprehensive Pathway Analysis

To gain a holistic understanding of the biological effects of this compound, the integration of "omics" technologies is indispensable. metwarebio.com These approaches provide a comprehensive, unbiased view of the molecular changes induced by the compound within a biological system. nih.govmaastrichtuniversity.nl

Transcriptomics: Analyzing changes in gene expression (mRNA levels) after treating cells or tissues with the compound can reveal which signaling pathways and cellular processes are activated or suppressed.

Proteomics: This technology assesses changes in protein expression and post-translational modifications, offering insights into the functional consequences of altered gene expression.

Metabolomics: By measuring the global profile of small-molecule metabolites, researchers can understand how the compound affects cellular metabolism and identify key biomarkers of its activity. researchgate.net

An integrated multi-omics approach would allow for the construction of detailed network maps, connecting the compound's interaction with specific genes and proteins to downstream changes in metabolic pathways. metwarebio.comqiagenbioinformatics.com This comprehensive analysis is vital for identifying novel mechanisms of action and potential off-target effects.

Potential for Derivatization as Preclinical Drug Candidates

Medicinal chemistry approaches, particularly derivatization, can be employed to optimize the pharmacological properties of this compound. This involves strategically modifying its chemical structure to create analogues with improved characteristics. Key goals of a derivatization program would include:

Enhanced Potency: Modifying functional groups to improve binding affinity to a specific biological target.

Improved Bioavailability: Altering lipophilicity or aqueous solubility to enhance absorption and distribution.

Increased Stability: Modifying metabolically labile sites to prolong the compound's half-life in the body.

Studies on related isoflavones have indicated that free phenolic groups are crucial for their biological activity, which is an important consideration for any derivatization strategy. ebi.ac.uk By creating a library of derivatives and screening them for activity and pharmacokinetic properties, lead candidates with superior drug-like qualities can be identified for further preclinical development.

Methodological Advancements in Analytical and Preparative Techniques

Robust and validated analytical methods are fundamental for all stages of drug discovery and development. While methods like UPLC-Q-TOF-MS have been used to identify this compound in plant extracts, further advancements are needed. researchgate.net Future work should focus on developing and validating quantitative assays (e.g., LC-MS/MS) for the precise measurement of the compound in complex biological matrices such as plasma, urine, and tissues. These methods are essential for conducting pharmacokinetic and metabolism studies.

Furthermore, scalable and efficient preparative techniques are required to obtain the large quantities of high-purity compound needed for extensive preclinical and, eventually, clinical testing. Optimizing extraction and purification protocols, potentially using advanced chromatographic techniques, will be necessary to support a full-fledged drug development program.

Q & A

Q. How is Orientin-2''-O-p-trans-coumarate structurally characterized, and what analytical methods are recommended for its identification?

this compound is a flavonoid glycoside with the molecular formula C30H26O13 and a molecular weight of 594.52 . Key analytical methods include:

  • High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometry to verify purity (>98%) and quantify concentrations in extracts .
  • Nuclear Magnetic Resonance (NMR) to confirm the trans-configuration of the coumaroyl moiety and glycosidic linkage, particularly focusing on the 2''-position of the orientin backbone .
  • Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups like ester bonds and aromatic rings .

Q. What are the primary natural sources of this compound, and how is it extracted for research use?

The compound is isolated from Trigonella foenum-graecum (fenugreek) seeds using methanol or ethanol-based extraction followed by column chromatography (e.g., silica gel or Sephadex LH-20) for purification . Critical steps include:

  • Solvent selection : Polar solvents (e.g., 70% ethanol) optimize yield due to the compound’s glycosidic nature .
  • Temperature control : Extraction at 40–50°C avoids thermal degradation of labile coumaroyl esters .

Q. What standard protocols exist for assessing the antioxidant activity of this compound?

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay and FRAP (Ferric Reducing Antioxidant Power) assay are widely used. Key considerations:

  • Concentration range : 10–100 μM in DMSO, with controls for solvent interference .
  • Cell-free vs. cellular models : For mechanistic studies, pair chemical assays with cell-based models (e.g., H2O2-induced oxidative stress in 2BS fibroblasts) .

Advanced Research Questions

Q. How should researchers design experiments to investigate the proliferative effects of this compound under oxidative stress?

  • Model system : Use 2BS human diploid fibroblasts exposed to H2O2 (e.g., 200 μM for 24 hours) to simulate oxidative damage .
  • Dosage : Test 1–50 μM of the compound, noting that >50 μM may induce cytotoxicity .
  • Endpoint assays : Combine MTT for viability, flow cytometry for cell cycle analysis, and Western blotting for antioxidant proteins (e.g., Nrf2, SOD) .

Q. How can contradictory data on this compound’s bioactivity be resolved?

Contradictions often arise from solvent variability or purity issues . Mitigation strategies:

  • Standardize solvent preparation : Pre-warm DMSO to 37°C and sonicate to ensure full dissolution .
  • Batch-to-batch validation : Use HPLC to confirm purity and quantify degradation products (e.g., free orientin or coumaric acid) .
  • Reproducibility checks : Replicate experiments across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-specific effects .

Q. What mechanisms underlie the dual antioxidant and proliferative effects of this compound?

Proposed pathways include:

  • Nrf2/ARE activation : The compound upregulates antioxidant response elements, enhancing glutathione synthesis .
  • PI3K/Akt signaling : Promotes cell survival by inhibiting apoptosis under oxidative stress .
  • Coumaroyl moiety specificity : The trans-configuration enhances membrane permeability, increasing intracellular bioavailability .

Q. How does this compound’s stability impact experimental outcomes, and how can degradation be minimized?

  • Storage : Store at -80°C in anhydrous DMSO; avoid freeze-thaw cycles (>3 cycles reduce activity by 30%) .
  • In vitro stability : Conduct time-course experiments to assess degradation in culture media (e.g., RPMI-1640 at 37°C) using LC-MS .

Q. What synergies exist between this compound and other phytochemicals in traditional formulations?

In traditional Chinese medicine (e.g., 芪天扶正胶囊), the compound synergizes with astragalosides and polysaccharides to enhance immune modulation. Experimental approaches:

  • Isobolographic analysis : Quantify synergistic antioxidant effects in combination with quercetin or resveratrol .
  • Network pharmacology : Use databases like TCMSP to predict multi-target interactions .

Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?

  • Rodent models : Administer 10–20 mg/kg orally or intravenously in C57BL/6 mice; monitor plasma half-life (~2–4 hours) and tissue distribution (high accumulation in liver and kidneys) .
  • Metabolite profiling : Identify phase II metabolites (e.g., glucuronides) via UPLC-Q-TOF-MS .

Q. How can computational methods aid in optimizing this compound derivatives for enhanced bioactivity?

  • Molecular docking : Screen against Nrf2 or PI3K using AutoDock Vina to predict binding affinities .
  • QSAR modeling : Correlate structural features (e.g., coumaroyl substitution patterns) with antioxidant potency .

Methodological Considerations

  • Extraction standardization : Adopt the Folch method for lipid removal and flash chromatography for high-purity yields .
  • Ethical reporting : Follow CONSORT guidelines for preclinical studies to ensure transparency in data reporting .
  • Data sharing : Comply with FAIR principles by depositing spectral data (NMR, MS) in public repositories like MetaboLights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.